molecular formula C15H20N4OS B5171151 N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(propylamino)nicotinamide

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(propylamino)nicotinamide

Cat. No. B5171151
M. Wt: 304.4 g/mol
InChI Key: APOFBFBFXZSLDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(propylamino)nicotinamide, also known as ETP-46321, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications.

Scientific Research Applications

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(propylamino)nicotinamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer properties and has been investigated for its ability to inhibit the growth of various cancer cell lines. Additionally, N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(propylamino)nicotinamide has been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(propylamino)nicotinamide involves the inhibition of a protein called tankyrase. Tankyrase is involved in a variety of cellular processes, including telomere maintenance and Wnt signaling. By inhibiting tankyrase, N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(propylamino)nicotinamide can disrupt these processes and potentially lead to the death of cancer cells or the suppression of inflammatory responses.
Biochemical and Physiological Effects
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(propylamino)nicotinamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(propylamino)nicotinamide has been shown to inhibit cell proliferation and induce cell death. Inflammatory responses have also been shown to be suppressed by N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(propylamino)nicotinamide. Additionally, N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(propylamino)nicotinamide has been shown to have an effect on telomere length and Wnt signaling.

Advantages and Limitations for Lab Experiments

One advantage of N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(propylamino)nicotinamide in lab experiments is its specificity for tankyrase. This allows researchers to investigate the specific effects of tankyrase inhibition without affecting other cellular processes. However, the complex synthesis of N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(propylamino)nicotinamide can make it difficult for researchers to obtain the compound in large quantities, which can limit its use in experiments.

Future Directions

There are several future directions for research involving N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(propylamino)nicotinamide. One area of interest is its potential use in combination with other cancer treatments. Additionally, further investigation into the effects of N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(propylamino)nicotinamide on telomere length and Wnt signaling could lead to new insights into these cellular processes. Finally, the development of more efficient synthesis methods for N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(propylamino)nicotinamide could make it more widely available for research purposes.
Conclusion
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(propylamino)nicotinamide is a small molecule inhibitor with potential therapeutic applications in cancer and inflammatory diseases. Its mechanism of action involves the inhibition of tankyrase, and it has been shown to have a variety of biochemical and physiological effects. While its complex synthesis can limit its use in lab experiments, there are several future directions for research that could lead to new insights into its potential uses.

Synthesis Methods

The synthesis of N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(propylamino)nicotinamide involves a multi-step process starting with the reaction of 4-ethyl-2-thiazolylamine with N-(propylamino)nicotinamide. The resulting intermediate is then subjected to a series of reactions to produce the final product. The synthesis of N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(propylamino)nicotinamide is a complex process that requires expertise in organic chemistry.

properties

IUPAC Name

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(propylamino)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS/c1-3-7-16-13-6-5-11(8-17-13)15(20)18-9-14-19-12(4-2)10-21-14/h5-6,8,10H,3-4,7,9H2,1-2H3,(H,16,17)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOFBFBFXZSLDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC=C(C=C1)C(=O)NCC2=NC(=CS2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(propylamino)nicotinamide

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